ent-Atorvastatin
Description
Historical Context of HMG-CoA Reductase Inhibitors and Atorvastatin (B1662188) Discovery
The genesis of statin therapy can be traced back to the 1970s with the pioneering work of Japanese biochemist Akira Endo. In 1976, while working at the Sankyo Company, Endo isolated a substance from the fungus Penicillium citrinum that demonstrated potent inhibitory activity against HMG-CoA reductase. This compound was named compactin (or mevastatin) and represented the first statin administered to humans news-medical.netbjcardio.co.uk. Compactin was shown to lower plasma cholesterol in various animal models, although results in rats were initially disappointing due to a massive induction of HMG-CoA reductase in the rat liver news-medical.netbjcardio.co.uk.
Inspired by these findings, researchers at Merck Research Laboratories, led by Alfred Alberts, discovered another potent HMG-CoA reductase inhibitor, lovastatin (B1675250) (also known as mevinolin or monacolin K), in a fermentation broth of Aspergillus terreus in 1978 news-medical.netbjcardio.co.uk. Akira Endo independently identified the same compound around the same time news-medical.net. Following promising animal safety studies, Merck initiated clinical trials for lovastatin in 1980 news-medical.net.
The development of synthetic statins followed, with researchers at Warner-Lambert synthesizing atorvastatin, a substituted H-pyrrole compound news-medical.net. Atorvastatin demonstrated approximately 3-4 times greater potency than lovastatin in rat models news-medical.net. Atorvastatin was patented in 1986 and received approval for medical use in the United States in 1996 wikipedia.org. The initial synthesis of atorvastatin during drug discovery was racemic, necessitating chiral chromatographic separation of the enantiomers wikipedia.org.
Here is a timeline of key statin discoveries and approvals:
| Statin | Discovery Year | Approval Year (USA) | Origin |
| Compactin | 1976 | Never approved | Fungal |
| Lovastatin | 1978 | 1987 | Fungal |
| Simvastatin (B1681759) | - | 1988 | Semi-synthetic |
| Pravastatin | - | 1991 | Semi-synthetic |
| Fluvastatin | - | 1994 | Synthetic |
| Atorvastatin | - | 1996 | Synthetic |
| Cerivastatin | - | 1998 | Synthetic |
| Rosuvastatin (B1679574) | - | 2003 | Synthetic |
Evolution of Statin Research and Atorvastatin's Position
The approval of lovastatin in 1987 marked the beginning of the "statin era," revolutionizing the treatment of hypercholesterolemia news-medical.netnih.gov. Subsequent years saw the introduction of several other statins, including simvastatin, pravastatin, fluvastatin, cerivastatin, atorvastatin, and rosuvastatin news-medical.netnih.gov. These statins vary in their chemical structure, lipophilicity, and pharmacokinetic properties, leading to differences in their effectiveness in modifying lipid levels archivesofmedicalscience.com.
Atorvastatin, despite being introduced later than some other statins, rapidly gained market share and became a leading statin ahdbonline.com. Studies have indicated that atorvastatin can have a greater effect on reducing LDL-C compared to fluvastatin, pravastatin, lovastatin, and simvastatin ahdbonline.com. Its superior pharmacological properties contributed to its significant success substack.com. Today, atorvastatin is one of the most widely prescribed medications globally wikipedia.orgnih.gov.
The evolution of statin research has also involved understanding their varying potencies and effects on different lipid parameters. While all statins share the common mechanism of inhibiting HMG-CoA reductase, their impact on LDL-C, HDL-C, and triglycerides can differ archivesofmedicalscience.com. High-intensity statins, such as atorvastatin at higher doses and rosuvastatin, are capable of more substantial LDL-C lowering, leading to greater reductions in cardiovascular disease risk ahdbonline.comracgp.org.au.
Significance of Stereochemistry in Pharmaceutical Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in pharmaceutical research and drug design ijpsjournal.commhmedical.com. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers patsnap.comslideshare.net. These enantiomers can interact differently with biological systems, including enzymes, receptors, and transporters, which are themselves often chiral patsnap.comslideshare.netresearchgate.net.
The specific spatial orientation of a drug molecule significantly influences its pharmacological properties, including potency, selectivity, metabolism, and potential toxicity ijpsjournal.compatsnap.comslideshare.net. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer) slideshare.net. A classic example highlighting the critical nature of stereochemistry is thalidomide, where one enantiomer had sedative properties, while the other caused severe birth defects patsnap.com.
In the context of statins, the inhibition of HMG-CoA reductase is dependent on the stereochemistry of the molecule's pharmacophore, specifically the 3,5-dihydroxyheptanoic acid unit tjnpr.org. This functionality's spatial arrangement is crucial for its interaction with the enzyme's active site tjnpr.org. Understanding and controlling the stereochemistry during drug development is therefore essential for optimizing therapeutic efficacy and minimizing unwanted effects ijpsjournal.compatsnap.comgoogle.com. Regulatory bodies, such as the United States Food and Drug Administration, have issued guidelines emphasizing the need to determine the absolute stereochemistry of chiral compounds early in the drug development process nih.gov.
The ability of biological systems to exhibit chiral recognition means that the absorption, distribution, metabolism, and excretion (ADME) of drug enantiomers can also differ patsnap.comslideshare.net. Enzymes involved in drug metabolism are often stereospecific, preferentially processing one enantiomer over the other, which can impact the drug's concentration and duration of action in the body patsnap.comslideshare.net. Therefore, the stereochemical purity of a chiral drug is a critical consideration in its development and manufacturing to ensure consistent and predictable therapeutic outcomes researchgate.netnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Atorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT-ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Synthesis Methodologies and Advancements for Atorvastatin
Early Approaches to Atorvastatin (B1662188) Synthesis, including Racemic Routes and Chiral Separation
Initial synthetic efforts during the drug discovery phase at Parke-Davis involved racemic synthesis, where a mixture of stereoisomers was produced. The desired enantiomer was then isolated through chiral chromatographic separation. wikipedia.orgveeprho.com This approach, while providing access to the compound for biological evaluation, was inherently less efficient for large-scale production due to the maximum theoretical yield of 50% for the desired enantiomer after separation. epa.gov
One early linear synthesis route involved a [3+2]-cycloaddition starting from ethyl α-bromo-4-fluorobenzeneacetic acid, which yielded a racemic lactone intermediate with moderate diastereoselectivity (80% de, cis-trans = 9:1). The cis-racemate could then be separated into optically pure products using a chiral resolving agent. researchgate.net However, such resolution methods are often time-consuming and can be less economically attractive for large-scale manufacturing. researchgate.net
Enantioselective Synthesis Strategies
To overcome the limitations of racemic synthesis and chiral separation, significant research has focused on developing enantioselective routes that directly generate the desired stereoisomer.
Chiral Ester Auxiliary Approaches
An early enantioselective route utilized a chiral ester auxiliary to control the stereochemistry of one of the alcohol functional groups via a diastereoselective aldol (B89426) reaction. wikipedia.orgveeprho.comwikipedia.org In this strategy, a chiral auxiliary is temporarily attached to a molecule to influence the stereochemical outcome of a reaction. The chirality of the auxiliary biases the formation of one stereoisomer over the other. wikipedia.org Once the stereocenter is set, the auxiliary is typically removed. wikipedia.org This approach was employed in the discovery phase synthesis of atorvastatin to establish the stereochemistry of the first alcohol. wikipedia.orgveeprho.comwikipedia.org
Chiral Pool Approaches
The chiral pool approach utilizes readily available, inexpensive natural products with defined stereochemistry as starting materials. wikipedia.org The stereochemistry of the natural product is carried through the synthetic route to the final product. wikipedia.org For the commercial production of atorvastatin, a chiral pool approach was adopted, using isoascorbic acid, an inexpensive plant-derived natural product, to establish the stereochemistry of the first alcohol functional group. wikipedia.orgveeprho.comrsc.org While this approach leverages existing chirality, functional group manipulations of chiral pool starting materials can sometimes require hazardous reagents. rsc.org
Chemo-enzymatic Synthesis of Optically Active Side Chains
Chemo-enzymatic synthesis combines chemical and enzymatic steps to synthesize target molecules. This approach often leverages the high stereo- and regioselectivity of enzymes under mild reaction conditions. researchgate.netnih.govingentaconnect.comresearcher.lifemdpi.com For atorvastatin, chemo-enzymatic methods have been developed for synthesizing the optically active side chain. researchgate.netnih.govingentaconnect.comresearcher.life Enzymes like nitrilases have been used in the desymmetrization of prochiral precursors to yield key chiral intermediates for the side chain. mdpi.com For example, a nitrilase-catalyzed enzymatic desymmetrization of 3-hydroxyglutaronitrile can lead to the formation of (R)-3-hydroxy-4-cyanobutyric acid, a precursor to the atorvastatin side chain. mdpi.com Directed evolution has been applied to improve the performance of these enzymes, increasing yield and enantiomeric excess. mdpi.com
Biocatalytic Processes for Stereoselective Introduction of Chiral Centers
Biocatalysis, utilizing isolated enzymes or whole cells, offers a powerful tool for introducing chirality with high selectivity. ingentaconnect.commdpi.compatsnap.comresearchgate.netjchemrev.compsu.eduemrespublisher.com Biocatalytic processes have been developed for the stereoselective reduction of keto groups to introduce chiral alcohol centers in the atorvastatin side chain. rsc.orgresearchgate.netresearchgate.net Enzymes such as ketoreductases (KREDs) are used for the enantioselective reduction of ketoesters, often coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. mdpi.compsu.edu This approach can replace hazardous chemical reagents and improve process efficiency and environmental friendliness. rsc.orgpsu.edu For instance, a two-step, three-enzyme biocatalytic process has been developed for the synthesis of a key hydroxynitrile intermediate, involving a KRED and GDH for the initial reduction and a halohydrin dehalogenase (HHDH) for a subsequent cyanation step. psu.edu Directed evolution has been crucial in optimizing the activity and stability of these enzymes for industrial scale. epa.govpsu.edu Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has also been explored for catalyzing tandem aldol reactions to form intermediates with two stereogenic centers for statin side chains. researchgate.netnih.gov
Novel Synthetic Strategies and Process Optimization
| Synthesis Strategy | Key Features | Advantages | Disadvantages |
| Racemic Synthesis + Separation | Produces mixture of stereoisomers, followed by physical separation. | Relatively straightforward initial chemical steps. | Low theoretical yield (max 50%), costly and time-consuming separation. |
| Chiral Ester Auxiliary | Uses a temporary chiral group to control stereochemistry in a reaction. | Enables diastereoselective control. | Auxiliary needs to be attached and removed, adding steps. |
| Chiral Pool | Utilizes naturally occurring chiral starting materials. | Leverages existing defined stereochemistry, potentially lower cost. | May require hazardous reagents for functional group transformations. |
| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps. | High stereo- and regioselectivity, mild conditions. | Enzyme availability and activity for specific transformations can be a limitation. |
| Biocatalytic Processes | Uses enzymes or whole cells for stereoselective transformations. | High enantioselectivity, reduced hazardous waste, mild conditions. | Enzyme stability, activity at high substrate concentrations, cofactor regeneration. |
| Novel Strategies (MCR, Organocatalysis) | Explores new reaction methodologies (e.g., one-pot reactions, metal-free catalysis). | Potential for shorter routes, increased efficiency, reduced environmental impact. | May require significant research and development for optimization and scalability. |
Paal-Knorr Pyrrole (B145914) Synthesis and its Modifications
The Paal-Knorr pyrrole synthesis is a fundamental method employed in the industrial production of Atorvastatin. This reaction typically involves the cyclocondensation of a 1,4-diketone with a primary amine to form the central pyrrole ring. In the context of Atorvastatin synthesis, this involves reacting a highly substituted 1,4-diketone with a primary amine containing the protected chiral side chain.
The Paal-Knorr transformation is generally acid-catalyzed. For Atorvastatin synthesis, the formation of the pyrrole ring from the acetonide-protected ester side chain and the diketone is a key convergent step. While the classical Paal-Knorr route is a mainstream synthesis method suitable for industrial production, the rate of formation of the acetonide ester can be low. Modifications to the Paal-Knorr reaction have been explored to improve efficiency and yield. These include variations in the synthesis of the amine component or differentiation in the amine vector of the pyrrole core. Some approaches involve one-pot sequences, such as a Stetter/Paal-Knorr reaction sequence catalyzed by N-heterocyclic carbenes (NHC). The use of specific catalysts, such as pivalic acid in refluxing solvent mixtures, has been found to be clean and high-yielding for
Molecular Mechanisms and Stereospecificity of Atorvastatin Action
Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis
The principal mechanism of action of atorvastatin (B1662188) is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the hepatic synthesis of cholesterol. wikipedia.orgpediatriconcall.com
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase, meaning it reversibly binds to the active site of the enzyme, thereby preventing the natural substrate, HMG-CoA, from binding. wikipedia.orgnews-medical.net This inhibition reduces the de novo synthesis of cholesterol in the liver. wikipedia.org A subsequent cellular response to the decreased intracellular cholesterol levels is the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This leads to increased clearance of LDL cholesterol from the bloodstream. nih.govdroracle.ai The binding affinity of statins to HMG-CoA reductase is significantly higher than that of the natural substrate, with inhibition coefficients (Kin) in the nanomolar range, compared to the micromolar Michaelis-Menten coefficient (Km) of HMG-CoA.
The inhibition of HMG-CoA reductase has broader consequences beyond cholesterol synthesis, as it affects the entire mevalonate pathway. researchgate.net This pathway is responsible for the production of various essential non-steroidal isoprenoids, which are crucial for numerous cellular functions. researchgate.netresearchgate.net By blocking the formation of mevalonate, atorvastatin consequently reduces the synthesis of downstream products such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net These molecules are vital for processes like protein prenylation, which is essential for the proper functioning of intracellular signaling proteins. researchgate.net The reduction in these isoprenoids is also linked to some of the pleiotropic (non-cholesterol-lowering) effects of statins. youtube.com
Enantiomeric Interactions with Biological Targets
Studies have shown that the enantiomers of atorvastatin differentially activate the Pregnane (B1235032) X Receptor (PXR), a key regulator of xenobiotic metabolism. nih.govnih.gov The basal and ligand-inducible transcriptional activity of PXR is influenced by all atorvastatin enantiomers, but with varying potency and efficacy. nih.govendocrine-abstracts.org The (3R,5R)-enantiomer, which is the clinically used form, demonstrates the highest potency in activating PXR. nih.gov
In contrast, the transcriptional activity of the Aryl Hydrocarbon Receptor (AhR) is not significantly influenced by any of the atorvastatin enantiomers. nih.govplos.org Similarly, the basal transcriptional activity of the Glucocorticoid Receptor (GR) is not affected by the tested statins. nih.gov However, some minor antagonistic effects on dexamethasone-inducible GR activity have been observed at high concentrations of (3R,5R)-atorvastatin, though this may be linked to cytotoxicity. endocrine-abstracts.org
| Nuclear Receptor | Effect of Atorvastatin Enantiomers | Potency Order |
|---|---|---|
| Pregnane X Receptor (PXR) | Dose-dependent activation | (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) |
| Aryl Hydrocarbon Receptor (AhR) | No significant influence | N/A |
| Glucocorticoid Receptor (GR) | No effect on basal activity; minor antagonism at high concentrations | N/A |
The differential activation of PXR by atorvastatin enantiomers leads to an enantioselective induction of various cytochrome P450 (CYP) enzymes. nih.govplos.org All atorvastatin enantiomers have been shown to induce CYP2A6, CYP2B6, and CYP3A4 in primary human hepatocytes. nih.govresearchgate.net The induction potency for these enzymes follows a specific order among the enantiomers, with the clinically used (3R,5R)-atorvastatin being the most potent inducer. nih.gov The induction profiles for CYP2A6, CYP2B6, and CYP3A4 are similar across the different enantiomers. nih.gov
| Enzyme | Induction by Atorvastatin Enantiomers | Induction Potency Order |
|---|---|---|
| CYP2A6 | Induced | (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) |
| CYP2B6 | Induced | (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) |
| CYP3A4 | Induced | (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) |
Active Metabolites and their Stereochemical Relevance
The stereochemistry of the parent drug likely influences the formation and activity of these metabolites. While the primary metabolites retain the stereochemical configuration of the dihydroxyheptanoic acid side chain, their interactions with biological targets can differ. For instance, atorvastatin metabolites are also ligands for PXR. nih.govnih.gov However, they exhibit differential induction of PXR target genes. The para-hydroxy metabolite, for example, shows a markedly reduced or abolished induction of cytochrome P450 and transporter genes in primary human hepatocytes compared to the parent compound. nih.govnih.gov This is thought to result from an impaired release of co-repressors from PXR. nih.gov
Ortho- and Parahydroxylated Derivatives
The metabolism of atorvastatin is stereospecific and primarily occurs in the liver, mediated by the cytochrome P450 enzyme system, specifically CYP3A4. droracle.aidroracle.ai This process leads to the formation of ortho- and para-hydroxylated derivatives. clinpgx.orgmedex.com.bd These metabolites are not simply breakdown products; they are pharmacologically active. researchgate.net
While the therapeutically used (3R,5R)-Atorvastatin is extensively metabolized into these active hydroxylated derivatives, the metabolic profile of its enantiomer, ent-Atorvastatin ((3S,5S)-Atorvastatin), shows differences. nih.govendocrine-abstracts.org Studies on the optical isomers of atorvastatin indicate that the potency and effects of these isomers can vary significantly. nih.govresearchgate.net For instance, the induction of CYP3A4, the very enzyme responsible for this hydroxylation, is enantiospecific. The induction potency has been observed in the order of (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S), indicating that this compound has the least effect on inducing its own metabolic pathway compared to the clinically used enantiomer. nih.gov
The formation of ortho-hydroxy atorvastatin and para-hydroxy atorvastatin from the parent compound is a critical step, as these metabolites themselves possess biological activity. nih.gov Quantum chemical studies have highlighted that these hydroxylated metabolites, unlike the parent atorvastatin, have a substantial inhibitory effect on LDL oxidation due to their free radical scavenging activity. nih.govnih.gov
| Compound | Metabolizing Enzyme | Primary Metabolites |
|---|---|---|
| Atorvastatin (General) | CYP3A4/5 | ortho-hydroxy atorvastatin, para-hydroxy atorvastatin |
Glucuronidation Pathways
Following hydroxylation, atorvastatin and its metabolites undergo further metabolism via glucuronidation. clinpgx.org This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, typically increasing its water solubility and facilitating its excretion. This process is mediated by UDP-glucuronosyltransferases (UGTs). nih.gov
For atorvastatin, several UGT enzymes have been identified as being involved in its glucuronidation, including UGT1A1, UGT1A3, and UGT2B7. clinpgx.org The process can result in different types of glucuronide conjugates. Incubations with human liver microsomes show that atorvastatin yields a minor ether glucuronide and a major acyl glucuronide. nih.gov The latter can subsequently undergo pH-dependent lactonization to form atorvastatin lactone, which is considered inactive. droracle.ainih.gov
The stereochemistry of the parent molecule can influence the rate and pathway of glucuronidation. While specific quantitative data on the glucuronidation of this compound is not extensively detailed in the provided search results, the involvement of multiple UGTs suggests that stereoselectivity is a likely factor in its conjugation and elimination. clinpgx.orgnih.gov
| Metabolic Process | Enzymes Involved | Resulting Products |
|---|---|---|
| Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | Ether glucuronides, Acyl glucuronides |
| Lactonization | pH-dependent (from Acyl glucuronide) | Atorvastatin lactone |
Contribution of Metabolites to HMG-CoA Reductase Inhibition
The primary therapeutic effect of atorvastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. A crucial aspect of atorvastatin's pharmacology is that its ortho- and parahydroxylated metabolites are also potent inhibitors of this enzyme. nih.gov For the clinically used (3R,5R)-Atorvastatin, it is estimated that these active metabolites account for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase. droracle.aidroracle.aimedex.com.bd This contributes to the drug's prolonged half-life of inhibitory activity, which is around 20 to 30 hours, significantly longer than the parent drug's plasma half-life of about 14 hours. droracle.ainih.gov
| Compound/Metabolite | Target Enzyme | Reported Contribution to Inhibition (for (3R,5R)-Atorvastatin) |
|---|---|---|
| (3R,5R)-Atorvastatin | HMG-CoA Reductase | ~30% |
| ortho-hydroxy atorvastatin | HMG-CoA Reductase | Combined ~70% |
| para-hydroxy atorvastatin | HMG-CoA Reductase |
Advanced Pharmacological and Pharmacokinetic Research of Atorvastatin Enantiomers
Stereoselective Transport and Efflux Mechanisms
The transport and efflux of atorvastatin (B1662188) enantiomers across biological membranes are critical determinants of their pharmacokinetics and therapeutic efficacy. These processes are mediated by various membrane transporters, which can exhibit stereoselectivity.
Efflux Transporters (e.g., ABCB1, ABCC2, ABCG2)
Efflux transporters, members of the ATP-Binding Cassette (ABC) family, are crucial in limiting the intracellular accumulation of drugs and facilitating their excretion. ABCB1 (P-glycoprotein), ABCC2 (MRP2), and ABCG2 (BCRP) are among the key efflux transporters involved in statin disposition sci-hub.senih.gov. Atorvastatin is a substrate of the intestinal efflux transporter P-glycoprotein (ABCB1), which can pump the drug back into the intestinal lumen, affecting its absorption wikipedia.orgnih.govresearchgate.net. ABCC2 is expressed in the apical membrane of hepatocytes and plays a role in the biliary excretion of atorvastatin sci-hub.se. ABCG2 is also expressed in the small intestine and liver and can influence the absorption and biliary excretion of atorvastatin sci-hub.senih.gov. Research indicates that atorvastatin treatment can increase the expression of ABCB1 and ABCG2 in human liver tissue, potentially counteracting treatment efficacy nih.govresearchgate.net. Furthermore, atorvastatin has been shown to inhibit the activity of ABCB1 in vitro nih.gov. Studies using Caco-2 cells have demonstrated that atorvastatin is secreted across the apical surface via P-glycoprotein-mediated efflux researchgate.net. Both fluvastatin, pitavastatin, and atorvastatin have been shown to be substrates of MRP5, which is expressed on the surface of human skeletal muscle fibers and may play a protective role against muscle toxicity by effluxing statins out of myocytes evotec.com.
Impact of Genetic Polymorphisms on Pharmacokinetics
Genetic variations in transporter genes, particularly SLCO1B1, have a significant impact on atorvastatin pharmacokinetics. The SLCO1B1 521T>C polymorphism (rs4149056) has been strongly associated with increased plasma concentrations (AUC) of atorvastatin sci-hub.senih.govgbcbiotech.comfrontiersin.org. Individuals carrying the C allele of SLCO1B1 521T>C exhibit significantly higher atorvastatin exposure compared to those with the T/T genotype sci-hub.segbcbiotech.comfrontiersin.org. For example, the AUC of atorvastatin was reported to be 144% higher in subjects with the c.521CC genotype compared to those with the c.521TT genotype gbcbiotech.com. Genetic variants in ABCB1 and ABCG2 have also been shown to contribute to the variability in atorvastatin pharmacokinetics frontiersin.orgtandfonline.com. Specifically, polymorphisms in ABCG2, such as 421C>A, can lead to increased absorption of atorvastatin due to impaired intestinal efflux sci-hub.sefrontiersin.orgevotec.com. A study in a Korean population identified eight genetic variants in ABCB1, ABCG2, APOA5, CETP, and CYP7A1 that contributed to the AUC of atorvastatin frontiersin.org.
Here is a summary of the impact of some genetic polymorphisms on atorvastatin pharmacokinetics:
| Gene | Polymorphism | Effect on Atorvastatin AUC | References |
| SLCO1B1 | 521T>C | Increased AUC (40-81% higher for T/C or C/C vs T/T) sci-hub.se, 144% higher for CC vs TT gbcbiotech.com | sci-hub.senih.govgbcbiotech.comfrontiersin.org |
| ABCB1 | Haplotype c.1236T-c.2677T-c.3435T | Increased AUC (approximately 60% higher in homozygous individuals) tandfonline.com | frontiersin.orgtandfonline.com |
| ABCG2 | 421C>A | Increased AUC (associated with higher exposure) frontiersin.org, increased absorption sci-hub.seevotec.com | sci-hub.sefrontiersin.orgevotec.com |
Distribution and Metabolism in Preclinical Models
Preclinical studies in animal models provide insights into the distribution and metabolism of atorvastatin and its enantiomers. Atorvastatin is rapidly absorbed after oral administration, but its absolute bioavailability is low (approximately 14% in humans), attributed to presystemic clearance in the gastrointestinal mucosa and/or hepatic first-pass metabolism fda.govgeneesmiddeleninformatiebank.nl. The mean volume of distribution of atorvastatin is approximately 381 liters, and it is highly bound to plasma proteins (≥98%) fda.govgeneesmiddeleninformatiebank.nlfda.gov. A blood/plasma ratio of approximately 0.25 suggests poor penetration into red blood cells geneesmiddeleninformatiebank.nlfda.gov.
Atorvastatin undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxylated metabolites wikipedia.orggeneesmiddeleninformatiebank.nl. These metabolites contribute significantly to the HMG-CoA reductase inhibitory activity geneesmiddeleninformatiebank.nl. In animals, the ortho-hydroxy metabolite undergoes further glucuronidation fda.gov. Feces is the major route of elimination for atorvastatin-derived radioactivity, with bile being a significant route of excretion in rats and dogs geneesmiddeleninformatiebank.nl.
Preclinical PET studies with [18F]atorvastatin in rats have shown faster hepatic uptake and clearance in female compared to male rats, potentially related to higher efficiency for exchange between arterial blood and hepatic tissue acs.org. These studies also indicated negligible uptake of [18F]atorvastatin in most tissues compared to the liver, kidneys, small intestine, and stomach acs.org. The irreversible 2-tissue compartment model provided the best fit to describe [18F]atorvastatin kinetics in the liver in these preclinical models acs.org.
Molecular Modeling and Structure-Activity Relationship (SAR) Studies
Molecular modeling and Structure-Activity Relationship (SAR) studies are valuable tools for understanding the interaction of atorvastatin enantiomers with their biological targets and predicting the impact of structural modifications on activity. Atorvastatin is a synthetic compound with a pentasubstituted pyrrole (B145914) core and a 3,5-dihydroxyheptanoyl side chain, which is identical to its parent compound drugbank.com. The stereochemistry of the 3,5-dihydroxyheptanoyl side chain is crucial for its inhibitory activity against HMG-CoA reductase guidetopharmacology.org.
Molecular modeling studies, including Density Functional Theory (DFT) calculations, have been performed on the four optical enantiomers of atorvastatin (SS, SR, RS, RR) to investigate their electronic properties and interactions with the HMG-CoA reductase active site uob.edu.lyresearchgate.netuob.edu.ly. These studies aim to understand how the different spatial arrangements of atoms in each enantiomer influence their binding affinity and inhibitory potential uob.edu.lyresearchgate.net.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies utilize the three-dimensional structure of molecules to develop models that correlate structural features with biological activity nih.govnih.gov. These studies can provide insights into the steric and electrostatic requirements for optimal binding to the target enzyme, HMG-CoA reductase nih.gov.
3D-QSAR studies on atorvastatin analogues have been conducted to explore the relationship between their molecular structure and inhibitory activity against HMG-CoA reductase nih.govresearchgate.net. These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate models that describe the spatial properties of the molecules and their impact on activity nih.gov. For example, studies have shown that hydrophobic and electrostatic fields play key roles in the QSAR models for atorvastatin analogues nih.govresearchgate.net. Molecular docking and dynamics simulations complement 3D-QSAR by providing detailed information about the binding interactions between the ligand (atorvastatin enantiomers or analogues) and the active site of HMG-CoA reductase, identifying key residues involved in binding nih.govresearchgate.net.
While general 3D-QSAR studies on atorvastatin analogues exist, specific detailed 3D-QSAR analyses focusing solely on the enantiomers (including ent-atorvastatin) and their differential interactions with transporters or metabolic enzymes were not extensively detailed in the provided search results. However, the principle of 3D-QSAR is highly relevant to understanding the stereoselectivity observed in the pharmacological and pharmacokinetic profiles of atorvastatin enantiomers.
Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interactions of atorvastatin enantiomers, including this compound, with their biological targets, notably HMG-CoA reductase. These computational methods provide insights into the preferred binding orientations, affinities, and dynamic behavior of the enantiomers within the enzyme's active site.
Studies involving molecular docking of atorvastatin enantiomers into the HMG-CoA reductase active site have been conducted to understand their different binding modes researchgate.netuob.edu.lyuob.edu.ly. These studies aim to correlate the predicted binding interactions and energies with the observed differences in inhibitory activity. While detailed comparative data specifically highlighting this compound's docking pose and energy relative to the active enantiomer is not extensively available in the provided snippets, the general approach involves docking all four enantiomers (SS, SR, RS, RR) to analyze their interactions and binding energies uob.edu.lyuob.edu.ly.
Molecular dynamics simulations extend the static view provided by docking by simulating the dynamic behavior of the ligand-receptor complex over time. This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and the receptor, and the identification of key interactions that are maintained throughout the simulation. Although specific MD simulation data for this compound compared to the active enantiomer in the context of HMG-CoA reductase binding is not detailed in the provided results, molecular dynamics simulations are generally used in conjunction with docking to provide a more comprehensive understanding of the binding relationship between a ligand and its receptor protein nih.govekb.eg. Such simulations can reveal the duration and strength of specific interactions, contributing to the understanding of why one enantiomer might be significantly less active than another.
Ligand-Receptor Binding Interactions
The differential biological activity observed among atorvastatin enantiomers, particularly the inactivity of this compound, is directly related to their interactions with the HMG-CoA reductase enzyme. The active (3R,5R) enantiomer binds tightly to the catalytic domain of HMG-CoA reductase, effectively competing with the natural substrate, HMG-CoA oup.comjchemrev.com.
Molecular docking studies comparing atorvastatin enantiomers in the HMG-CoA reductase active site have indicated differences in their interactions and binding energies uob.edu.lyuob.edu.ly. The binding of statins to HMG-CoA reductase is known to be stereoselective, with the stereochemistry of the 3 and 5 hydroxyl groups on the heptanoic acid side chain being crucial for activity nih.gov. The active (3R,5R) enantiomer is stable in a configuration that allows for effective binding and interaction with key residues in the active site nih.gov.
Specific interactions involved in the binding of atorvastatin to HMG-CoA reductase include the formation of a salt bridge between the terminal carboxylic acid group and residues like Lys735 and Lys692. The hydroxyl group at position 5 acts as a hydrogen bond acceptor, while the hydroxyl group at position 3 can act as a hydrogen bond donor and acceptor, interacting with residues such as Ser565 and Glu559 researchgate.net. The amide bond is also reported to be necessary for binding, interacting with Ser565 researchgate.net.
While the provided information confirms that this compound (3S,5S) is inactive guidetopharmacology.orgguidetopharmacology.org and significantly less potent in inhibiting HMG-CoA reductase compared to the active enantiomer oup.com, the precise details from the search results explaining why its specific binding interactions lead to this inactivity are limited. However, the stereochemical differences at the 3 and 5 positions in this compound compared to the active (3R,5R) enantiomer would result in a different spatial orientation of these key functional groups, likely disrupting the optimal interactions required for high-affinity binding to the HMG-CoA reductase active site.
Influence of Substituent Modifications on Activity
The activity of atorvastatin and related compounds is influenced by the nature and position of substituents on its core structure. Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of statin drugs. Atorvastatin itself is a pentasubstituted pyrrole derivative drugbank.com.
Research exploring the influence of substituent modifications on activity has primarily focused on modifications to the pyrrole ring and the attached phenyl groups nih.govunibo.it. For instance, studies on atorvastatin analogues have investigated the impact of introducing fluorine atoms or gem-difluoro groups on inhibitory activity against HMG-CoA reductase nih.gov. These modifications can affect the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.
Investigation of Atorvastatin S Pleiotropic Effects Beyond Cholesterol Lowering
Anti-inflammatory Mechanisms
Atorvastatin (B1662188) exhibits potent anti-inflammatory properties, which are crucial in the context of chronic inflammatory conditions and diseases like atherosclerosis. nih.gov These effects are mediated through several mechanisms, including the modulation of cytokine expression and the targeting of specific inflammatory pathways. consensus.appmdpi.com
Modulation of Cytokine Expression (e.g., IL-6, Adiponectin)
Atorvastatin influences the expression of various cytokines and adipokines, key mediators of inflammation. It has been shown to inhibit the expression of pro-inflammatory adipokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). consensus.appfrontiersin.orgnih.govabccardiol.org Conversely, it can enhance the expression of anti-inflammatory adipokines like adiponectin. consensus.app Studies in obese mice have demonstrated that atorvastatin treatment can lower plasma levels of TNF-α and IL-6 and normalize their mRNA levels in adipose tissue, alongside improvements in insulin (B600854) sensitivity. nih.gov In vitro studies using macrophages have also shown that atorvastatin can suppress the secretion of IL-1β and TNF-α. frontiersin.org However, some research indicates that high doses and longer exposure to atorvastatin might lead to increased secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages, while also reducing adiponectin receptor gene expression. ahajournals.orgnih.gov
Data on Atorvastatin's Impact on Pro-inflammatory Cytokines:
| Cytokine | Effect of Atorvastatin | Study Model | Source |
| IL-6 | Decreased levels | Obese mice (plasma, adipose tissue mRNA), Human monocyte-macrophage lineage (in vitro, dose/time dependent) | nih.govabccardiol.orgahajournals.orgnih.gov |
| TNF-α | Decreased levels | Obese mice (plasma, adipose tissue mRNA), Macrophages (in vitro), Colorectal cancer cell lines (in vitro) | frontiersin.orgnih.govabccardiol.orgnih.gov |
| IL-1β | Decreased levels | Macrophages (in vitro), Human monocyte-macrophage lineage (in vitro, dose/time dependent) | frontiersin.orgahajournals.orgnih.govmdpi.com |
Data on Atorvastatin's Impact on Adiponectin:
| Adipokine | Effect of Atorvastatin | Study Model | Source |
| Adiponectin | Enhanced expression (adipokine), Lower AdipoR gene expression (high dose/long exposure) | General statement, Human monocyte-macrophage lineage (in vivo and in vitro) | consensus.appahajournals.orgnih.gov |
Targeting Inflammatory Pathways (e.g., PAR-2)
Atorvastatin also targets specific inflammatory pathways. One such pathway involves Protease-Activated Receptor 2 (PAR-2). Studies have shown that atorvastatin can selectively inhibit the expression of PAR-2 and reduce TNF-α secretion in colorectal cancer cell lines stimulated with lipopolysaccharide (LPS). nih.govamegroups.orgnih.govresearchgate.net This targeting of PAR-2 is considered a potential mechanism by which atorvastatin modulates inflammation, particularly in the context of cancer progression. nih.govamegroups.orgnih.govresearchgate.net The specificity of atorvastatin towards PAR-2, with minimal impact on PAR-1 expression, has been highlighted in research. nih.govamegroups.orgnih.gov Furthermore, statin treatment has been shown to reduce calcium influx, indicating modulation of calcium-dependent inflammatory pathways. nih.govamegroups.orgnih.gov Beyond PAR-2, atorvastatin's anti-inflammatory effects may involve the downregulation of nuclear factor-kappa B (NF-κB) and activator protein-1, transcription factors that influence inflammatory cytokines. mdpi.com It may also impact TLR-signaling pathways and inhibit NLRP3 inflammasome activation. mdpi.comfrontiersin.orgmdpi.com
Anti-Apoptotic Effects
Atorvastatin has demonstrated anti-apoptotic effects in various cell types and experimental models. consensus.appspandidos-publications.com This protective action against programmed cell death contributes to tissue preservation and functional improvement in conditions like heart failure and subarachnoid hemorrhage. brieflands.comportlandpress.com In experimental heart failure induced by isoproterenol (B85558) in rats, atorvastatin treatment significantly decreased the number of apoptotic cells in cardiomyocytes. brieflands.com Similarly, in a rat model of subarachnoid hemorrhage, atorvastatin administration inhibited apoptosis and down-regulated the expression of apoptosis-related proteins like caspase-3. portlandpress.com The anti-apoptotic effects may be associated with the inhibition of endoplasmic reticulum stress. portlandpress.com In vitro studies on endothelial colony-forming cells (ECFCs) exposed to hydrogen peroxide have shown that atorvastatin can attenuate apoptosis. spandidos-publications.com However, research on vascular endothelial cells suggests that while low doses of atorvastatin may not significantly affect apoptosis, intermediate and high doses can potently induce apoptosis. spandidos-publications.com This indicates a dose-dependent effect on apoptosis that may vary depending on the cell type. Atorvastatin has also been shown to suppress caspase-3 activity and increase the expression of Bcl-2 in the context of contrast-induced nephropathy. spandidos-publications.com
Data on Atorvastatin's Impact on Apoptosis:
| Effect | Study Model | Key Findings | Source |
| Decreased apoptotic cells | Isoproterenol-induced heart failure (rats) | Significant decrease in cardiomyocyte apoptosis. | brieflands.com |
| Inhibition of apoptosis, down-regulation of caspase-3 | Subarachnoid hemorrhage (rats) | Reduced apoptosis and expression of apoptosis-related proteins. | portlandpress.com |
| Attenuation of apoptosis | H2O2-induced oxidative damage in ECFCs (in vitro) | Decreased number of apoptotic cells. | spandidos-publications.com |
| Induction of apoptosis (high doses) | Human umbilical vein endothelial cells (in vitro) | High concentrations significantly upregulated cleaved caspase-3. | spandidos-publications.com |
| Suppression of caspase-3 activity, increased Bcl-2 expression | Contrast-induced nephropathy (in vivo and in vitro) | Reduced apoptosis markers. | spandidos-publications.com |
Impact on Endothelial Function
Atorvastatin has a positive impact on endothelial function, which is often impaired in conditions like hypercholesterolemia, smoking, and metabolic syndrome. nih.govarchivesofmedicalscience.comscirp.orgportlandpress.com Improvements in endothelial function with atorvastatin have been observed even before significant changes in lipid levels occur, suggesting lipid-independent mechanisms. nih.govscirp.org In normocholesterolemic smokers, atorvastatin has been shown to restore endothelium-dependent vasodilation, measured by flow-mediated dilation (FMD) of the brachial artery. nih.govportlandpress.com This improvement was independent of changes in LDL cholesterol. nih.govportlandpress.com Studies in patients with angina pectoris and normal coronary angiograms demonstrated that moderate-dose atorvastatin therapy improved endothelial function of large conduit arteries. archivesofmedicalscience.com Atorvastatin can also prevent endothelial dysfunction in mesenteric arteries from spontaneously hypertensive rats, involving the downregulation of COX-2 and increased levels of phosphorylated eNOS. ahajournals.org In patients with metabolic syndrome, one week of treatment with atorvastatin significantly improved brachial artery FMD. scirp.org The mechanisms underlying these improvements include the upregulation of eNOS, reduction of oxidative stress, and antagonism of isoprenoid-mediated activation of small GTP-binding proteins. nih.gov
Data on Atorvastatin's Impact on Endothelial Function:
| Measure | Effect of Atorvastatin | Study Population/Model | Source |
| Endothelium-dependent vasodilation (FMD) | Increased | Normocholesterolemic smokers, Patients with angina pectoris and normal coronary angiogram, Patients with metabolic syndrome | nih.govarchivesofmedicalscience.comscirp.orgportlandpress.com |
| Endothelium-independent vasodilation | No significant change | Normocholesterolemic smokers | nih.gov |
| Endothelial dysfunction in mesenteric arteries | Prevented | Spontaneously hypertensive rats | ahajournals.org |
Neuroprotective Effects and Delirium Studies
Atorvastatin has demonstrated neuroprotective effects in various experimental settings. portlandpress.comnih.gov These effects are attributed to its ability to attenuate neuroinflammation, reduce oxidative damage, inhibit apoptosis, and protect against ischemia. mdpi.com In a rat model of subarachnoid hemorrhage, early treatment with atorvastatin ameliorated early brain injury through anti-apoptotic effects. portlandpress.com Atorvastatin has also been shown to protect motor neurons against oxidative stress. nih.gov
The potential role of atorvastatin in preventing or treating delirium, an acute brain dysfunction prevalent in hospitalized and critically ill patients, has been investigated. mdpi.comarchivesofmedicalscience.comnih.gov Some observational studies have suggested a positive effect of statins on delirium status. archivesofmedicalscience.comnih.gov A randomized controlled trial in intensive care unit (ICU) patients with delirium found that administration of 40 mg/day of atorvastatin significantly reduced the mean Richmond Agitation-Sedation Scale (RASS) score and increased delirium-free days compared to a control group. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com This suggests that atorvastatin might have a beneficial effect in reducing brain dysfunction in ICU patients. archivesofmedicalscience.comnih.gov However, other studies and a meta-analysis have shown conflicting or no significant effects of statins in reducing delirium symptoms, highlighting the need for further research to confirm findings and elucidate underlying mechanisms. mdpi.comdovepress.com
Data on Atorvastatin's Impact on Delirium:
| Outcome Measure | Effect of Atorvastatin (40 mg/day) | Study Population | Source |
| Mean RASS score | Significantly reduced | ICU patients with delirium | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |
| Delirium-free days | Significantly increased | ICU patients with delirium | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |
| Delirium incidence (at 7 days postoperatively) | Remarkably reduced (11.2% vs 26.8% in placebo group) | Older adults after malignant tumor surgeries | dovepress.com |
Anticancer Research
Specific research detailing the broad anticancer effects of ent-Atorvastatin was not identified in the conducted searches. Most studies investigating the anticancer potential of this class of compounds focus on atorvastatin or statins in general.
Influence on Tumor Initiation, Growth, and Metastasis
Specific research findings demonstrating the direct influence of this compound on tumor initiation, growth, and metastasis were not found in the scientific literature reviewed. Studies discussing these effects typically pertain to atorvastatin or other statins. amegroups.orgnih.govnih.govsid.irnih.govaacrjournals.orgresearchgate.netresearchgate.netmdpi.com
Immunomodulatory Effects in Cancer Models
Information specifically on the immunomodulatory effects of this compound within cancer models was not available in the search results. Research on the immunomodulatory properties in the context of cancer generally refers to statins as a class or atorvastatin. nih.govmdpi.combreastcancerregister.org.nzbmj.com
Identification of Common Targets in Cancer (e.g., MMP9, MMP12, CD36, FABP4)
While targets such as MMP9, MMP12, CD36, and FABP4 have been investigated in the context of cancer and statin action, specific studies identifying these as targets influenced by this compound were not found. Research linking these targets to statins typically focuses on atorvastatin. nih.govresearchgate.netescholarship.orgthno.org
Potential as Adjunctive Therapies
Specific research evaluating the potential of this compound as an adjunctive therapy in cancer treatment was not identified. Studies discussing the use of statins in combination with other cancer therapies typically refer to atorvastatin or statins collectively. researchgate.netnih.govnih.govamegroups.orgmdpi.com
Advanced Research on Atorvastatin Interactions and Patient Variability
Drug-Drug Interactions (DDIs) Mediated by CYP3A4/5 and UGTs
Atorvastatin (B1662188) is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5. droracle.ainih.govresearchgate.net This metabolic pathway is a critical determinant of atorvastatin's plasma concentration and, consequently, its efficacy and potential for adverse effects. drugs.com Drugs that inhibit or induce CYP3A4 can significantly alter atorvastatin's pharmacokinetics, leading to clinically important drug-drug interactions (DDIs). nih.govconsensus.app
Potent inhibitors of CYP3A4, such as certain antifungal agents (e.g., itraconazole), macrolide antibiotics (e.g., erythromycin), and protease inhibitors, can lead to a substantial increase in atorvastatin plasma levels. droracle.aidroracle.aigpnotebook.com This elevated exposure can enhance the risk of myopathy and rhabdomyolysis, a rare but serious muscle-related side effect associated with statin therapy. drugs.comnih.gov Conversely, CYP3A4 inducers, like rifampin, can decrease atorvastatin concentrations, potentially reducing its lipid-lowering efficacy. droracle.aigpnotebook.com
In addition to CYP3A4/5, UDP-glucuronosyltransferases (UGTs) are involved in the metabolism of atorvastatin through glucuronidation. droracle.ai While less extensively studied than CYP-mediated metabolism, interactions involving UGT pathways can also contribute to variability in atorvastatin disposition.
Pharmacogenomic Research and Personalized Medicine
Pharmacogenomics, the study of how genes affect a person's response to drugs, has identified several key genetic variants that influence atorvastatin's pharmacokinetics and pharmacodynamics. nih.govnih.govnih.gov This research is crucial for the development of personalized medicine strategies, aiming to tailor drug therapy to an individual's genetic makeup.
SLCO1B1 (OATP1B1) Gene Variants and Atorvastatin Pharmacokinetics
The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter protein responsible for the uptake of atorvastatin into hepatocytes, its primary site of action. nih.gov Genetic variations in SLCO1B1 can significantly impact the efficiency of this uptake process. researchgate.netmedrxiv.org
The most well-studied variant is c.521T>C (rs4149056), which leads to decreased OATP1B1 function. nih.govnih.gov Individuals carrying the 'C' allele exhibit higher systemic exposure to atorvastatin. nih.govmdpi.com Studies have shown that heterozygous (TC) and homozygous (CC) carriers of this variant have significantly higher plasma concentrations of atorvastatin compared to individuals with the wild-type (TT) genotype. nih.govmdpi.com For instance, one study found that the area under the concentration-time curve (AUC) for atorvastatin was 1.7-fold and 2.8-fold higher in individuals with the c.521T/C and c.521C/C genotypes, respectively, compared to those with the c.521T/T genotype. nih.gov
BCRP (ABCG2) Gene Variants and Atorvastatin Absorption
The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is an efflux transporter that plays a role in limiting the absorption of atorvastatin in the intestine and facilitating its biliary excretion. droracle.aihelsinki.fi A common variant in ABCG2, c.421C>A (rs2231142), results in a less active BCRP protein.
Individuals carrying the 'A' allele of this variant tend to have increased plasma concentrations of atorvastatin due to enhanced absorption and reduced elimination. researchgate.net The impact of this variant on atorvastatin pharmacokinetics, while significant, is generally considered to be of a lesser magnitude than that of the SLCO1B1 c.521T>C variant.
Clinical Implications for Dosing and Myopathy Risk
The pharmacogenomic variants in SLCO1B1 and ABCG2 have direct clinical implications. The increased systemic exposure to atorvastatin in carriers of the reduced-function alleles of these genes is associated with a higher risk of statin-induced myopathy. nih.gov
Sex-Specific Pharmacokinetics
Emerging evidence suggests that there are sex-specific differences in the pharmacokinetics of atorvastatin. nih.gov Studies have reported variations in drug absorption, distribution, metabolism, and excretion between males and females.
One study observed that the maximum plasma concentration (Cmax) of atorvastatin was approximately 18% higher in women than in men, while the area under the curve (AUC) was about 11% lower in women. janusmed.senih.gov Another preclinical study using radiolabeled atorvastatin in rats found a faster uptake and clearance in females compared to males, which was attributed to a higher efficiency of exchange between arterial blood and liver tissue. nih.govamsterdamumc.nl Although the precise mechanisms underlying these sex-related differences are not fully understood, variations in the expression of drug-metabolizing enzymes and transporters are thought to play a role. nih.gov However, it is important to note that some studies have concluded these pharmacokinetic differences may not be clinically significant enough to warrant sex-based dosage adjustments. janusmed.sescispace.com
Variability in Clinical Response and Efficacy of Different Atorvastatin Enantiomers
Atorvastatin is a chiral molecule and is administered as a single enantiomer, (3R,5R)-atorvastatin. nih.gov However, its inactive enantiomer, ent-Atorvastatin ((3S,5S)-atorvastatin), and other stereoisomers exist. nih.govnih.govresearchgate.net Research has shown that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. endocrine-abstracts.org
Studies investigating the optical isomers of atorvastatin have revealed enantiospecific effects on the induction of drug-metabolizing enzymes. nih.govnih.gov For example, different atorvastatin enantiomers have been shown to differentially activate the pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A4 expression. nih.govnih.gov One study found that the induction potency for CYP3A4 by atorvastatin enantiomers decreased in the order of RR > RS = SR > SS. nih.govnih.gov This suggests that the clinically used (3R,5R)-atorvastatin has a higher potential for inducing its own metabolism compared to its other stereoisomers. endocrine-abstracts.org
Below is a table summarizing the key genes and their variants that influence atorvastatin pharmacokinetics.
| Gene | Variant | Effect on Protein Function | Impact on Atorvastatin Pharmacokinetics |
| SLCO1B1 | c.521T>C (rs4149056) | Decreased OATP1B1 transporter activity | Increased plasma concentrations |
| ABCG2 | c.421C>A (rs2231142) | Decreased BCRP transporter activity | Increased plasma concentrations |
| CYP3A4 | Various polymorphisms | Altered enzyme activity | Variable effects on metabolism |
| CYP3A5 | Various polymorphisms | Altered enzyme activity | Minor effects on metabolism |
Future Directions in Atorvastatin Research
Exploration of Novel Therapeutic Targets and Mechanisms
Beyond its foundational role in inhibiting HMG-CoA reductase, research into atorvastatin (B1662188) is expanding to uncover novel therapeutic targets and mechanisms, often referred to as its pleiotropic effects. nih.govnih.govscienceopen.comscispace.com A key area of future investigation lies in the enantiospecific activities of atorvastatin's optical isomers. nih.govplos.orgnih.govendocrine-abstracts.org
Studies have revealed that the different enantiomers of atorvastatin can uniquely interact with cellular machinery. nih.gov For instance, research on primary human hepatocytes has shown that atorvastatin's optical isomers can enantiospecifically activate the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes. nih.govnih.govendocrine-abstracts.org This activation influences the expression of several cytochrome P450 enzymes, such as CYP2A6, CYP2B6, and CYP3A4. nih.govendocrine-abstracts.org The induction potency for these enzymes has been observed to vary between the isomers, with the order being (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S). endocrine-abstracts.org This suggests that each isomer, including the therapeutically inactive ent-atorvastatin (3S,5S-atorvastatin), possesses distinct biological activity that could be harnessed for future therapeutic strategies or could help explain variable drug responses and interactions. nih.govncats.io
Further research is focused on other potential applications for atorvastatin, moving beyond cardiovascular disease. These include:
Improving endothelial function and stabilizing atherosclerotic plaques. nih.gov
Decreasing oxidative stress and inflammation. nih.govscienceopen.com
Inhibiting thrombogenic responses. nih.gov
These cholesterol-independent effects open up new avenues for research into atorvastatin and its isomers for a range of conditions. nih.gov
Development of New Analogues and Derivatives
The development of new analogues and derivatives of atorvastatin is a significant focus of future research, aiming to enhance its therapeutic profile. rsc.org Key goals include improving water solubility, increasing hepatoselectivity (targeting the liver), and enhancing stability to improve bioavailability and reduce side effects. rsc.orgmdpi.com
One promising strategy involves creating atorvastatin conjugates that specifically target receptors in the liver. nih.govresearchgate.net Researchers are synthesizing and evaluating conjugates that target the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). rsc.org These new molecules have demonstrated greater water solubility and potent binding to the ASGPR. rsc.org Derivatives with an amide bond connecting atorvastatin to the targeting moiety have shown optimal stability, suggesting they could be developed as orally administered prodrugs that deliver the active compound more efficiently to the liver. rsc.org
Another approach involves using polymer nanocarriers to create targeted drug delivery systems. nih.gov Technologies like Poly-lactic-co-glycolic acid (PLGA) are being explored to carry atorvastatin, which could increase its bioavailability, enhance target specificity, and decrease side effects. nih.gov
| Development Strategy | Goal | Mechanism | Potential Advantage |
| Targeted Conjugates | Increased Hepatoselectivity | Attaching a targeting ligand (e.g., N-acetylgalactosamine) to bind to liver-specific receptors like ASGPR. rsc.orgnih.gov | More efficient drug delivery to the liver, potentially reducing side effects in other tissues. nih.gov |
| Polymer Nanocarriers | Enhanced Bioavailability & Specificity | Encapsulating atorvastatin in nanoparticles (e.g., PLGA) to improve delivery. nih.gov | Circumvents hepatic-renal filter, increases target specificity, and reduces side effects. nih.gov |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Improved Solubility | Formulating atorvastatin in a lipid-based system that forms an emulsion in the gastrointestinal tract. mdpi.com | Overcomes poor water solubility, a factor that limits absorption. mdpi.com |
Advanced Imaging Techniques for Mechanism Elucidation
Advanced imaging techniques are becoming crucial tools for elucidating the mechanisms of action of atorvastatin and its derivatives in living organisms. nih.gov A significant development in this area is the synthesis of radiolabeled atorvastatin for use with Positron Emission Tomography (PET). nih.govmoravek.com
Researchers have successfully synthesized [18F]Atorvastatin , an 18F-labeled version of the drug. nih.gov This PET tracer allows for the non-invasive mapping and quantification of the drug's uptake and distribution in the body. nih.gov This technology holds the potential to:
Assess statin-related mechanisms of action in real-time. nih.gov
Understand the in vivo biodistribution and identify off-target effects. nih.gov
Potentially distinguish between patients who are responsive and non-responsive to statin therapy. nih.gov
Autoradiography studies using [18F]Atorvastatin have already shown that the tracer accumulates in atherosclerotic plaques, confirming its potential for specifically imaging atherosclerosis. nih.gov PET imaging is also being used more broadly to validate the use of statins in combination with other therapies, such as in oncology, to monitor treatment response. snmmi.orgsciencedaily.com These advanced imaging methods provide a powerful window into the biological activity of atorvastatin, paving the way for more personalized and effective treatment strategies.
Long-term Outcome Studies and Real-world Data Analysis
While extensive clinical trials have established the efficacy of the therapeutically active (3R,5R)-atorvastatin, future research will increasingly rely on long-term outcome studies and the analysis of real-world data to refine its clinical application. pcronline.comnih.govresearchgate.net Such studies are essential for understanding the medication's effectiveness and patient behaviors outside the controlled environment of a clinical trial. researchgate.net
A critical area of focus is medication adherence and persistence. researchgate.netnih.gov Real-world data indicate that patient adherence to atorvastatin therapy is often suboptimal, which can limit its effectiveness and lead to an increased risk of cardiovascular events. researchgate.net Future studies are needed to better understand the factors that influence adherence, including the impact of switching between branded and generic formulations. researchgate.netnih.gov
Long-term follow-up of major clinical trials continues to provide valuable insights. For example, the 20-year follow-up of the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) demonstrated the "legacy effects" of atorvastatin, showing significant long-term reductions in coronary events and cardiovascular deaths for patients originally assigned to the drug. nih.govresearchgate.net These findings support the early introduction of statins for preventing cardiovascular events and mortality. nih.govresearchgate.net
Furthermore, ongoing real-world comparative studies between different statins are necessary. pcronline.comnih.govnih.govclinicaltrials.gov A prospective cohort study of patients who underwent percutaneous coronary intervention (PCI) found that statin use was associated with a 50% reduction in mortality over a prolonged follow-up, with atorvastatin users having a 23% lower mortality rate compared to simvastatin (B1681759) users. pcronline.com These real-world analyses help to guide clinical decision-making and optimize patient outcomes in everyday practice. nih.govspringermedizin.defrontiersin.org
| Study Type | Focus Area | Key Findings / Future Direction |
| Real-World Adherence Studies | Patient Behavior | Adherence and persistence are often suboptimal. researchgate.net Future research must identify factors impacting adherence and the long-term effects of generic vs. branded formulations. nih.gov |
| Long-Term Trial Follow-Up (e.g., ASCOT-Legacy) | Legacy Effects | Initial atorvastatin treatment provides significant reductions in cardiovascular events and mortality over 20 years. nih.govresearchgate.net This supports early intervention. |
| Observational Cohort Studies | Comparative Effectiveness | In routine clinical practice after PCI, statin use is linked to reduced long-term mortality, with some data suggesting differences between specific statins like atorvastatin and simvastatin. pcronline.com |
Q & A
Q. What are the standard analytical methods for quantifying ent-Atorvastatin in pharmaceutical formulations and biological samples?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC) are widely used. RP-HPLC with UV detection (λ = 244 nm) achieves a linear range of 0.1–50 µg/mL and LOD of 0.03 µg/mL, validated per ICH guidelines . MEKC offers high resolution for separating this compound from structurally similar impurities using sodium dodecyl sulfate as a surfactant and borate buffer (pH 9.2) .
Q. How are bioequivalence studies for generic this compound designed to ensure therapeutic equivalence?
- Methodological Answer : Randomized, two-period crossover trials in healthy volunteers (n ≥ 24) compare pharmacokinetic parameters (AUC, Cmax) of test vs. reference formulations. Bioequivalence is established if 90% confidence intervals for geometric mean ratios fall within 80–125%. Fasting conditions and washout periods (≥7 days) minimize variability .
Q. What synthetic routes are employed for large-scale production of this compound intermediates?
- Methodological Answer : The Horner-Wadsworth-Emmons reaction is used to form the diketone precursor, followed by enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve >99% enantiomeric excess. Process optimization includes solvent selection (tetrahydrofuran/water mixtures) and temperature control (0–5°C) to minimize racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in cerebrovascular disease?
- Methodological Answer : Meta-regression analysis of RCTs (e.g., CARDS, SPARCL trials) should stratify patients by baseline LDL-C levels and inflammatory markers (hs-CRP). Confounding factors like statin adherence (measured via pill counts) and comorbidities (e.g., diabetes) must be adjusted using multivariate models. Sensitivity analyses exclude trials with high attrition bias (>20%) .
Q. What strategies optimize the biocatalytic synthesis of this compound intermediates for sustainability?
- Methodological Answer : A two-step, three-enzyme process combines ketoreductase (KRED) and halohydrin dehalogenase (HHDH) with NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration. Directed evolution of HHDH improves volumetric productivity 2500-fold. Solvent-free conditions and in situ product crystallization reduce E-factor to 5.8 (excluding water) .
Q. How should researchers design experiments to assess this compound’s pleiotropic effects on endothelial function independent of lipid-lowering?
- Methodological Answer : Use a double-blind, placebo-controlled trial in normolipidemic patients (LDL-C < 100 mg/dL). Endothelial function is measured via flow-mediated dilation (FMD) pre- and post-treatment. Confounding variables (e.g., nitric oxide synthase polymorphisms) are controlled via stratification. Parallel in vitro assays (e.g., HUVEC cultures) validate mechanisms (e.g., eNOS upregulation) .
Q. What statistical approaches address heterogeneity in this compound’s pharmacokinetic data across ethnic populations?
- Methodological Answer : Population pharmacokinetic (PopPK) modeling with NONMEM software identifies covariates (e.g., CYP3A4 polymorphisms, body weight). Bootstrap validation (n = 1000) ensures model robustness. Ethnic sensitivity analyses compare clearance rates between Asian vs. Caucasian cohorts using Bayesian forecasting .
Data Contradiction & Validation Questions
Q. How to reconcile discrepancies in this compound’s reported ADR profiles between observational studies and RCTs?
- Methodological Answer : Apply the modified Naranjo scale to assess causality in observational data. Propensity score matching balances baseline characteristics (e.g., age, comorbidities). Signal detection algorithms (e.g., Bayesian disproportionality analysis in FAERS database) differentiate true ADRs (e.g., myopathy) from confounding .
Q. What validation protocols ensure reproducibility in this compound metabolite identification via LC-MS/MS?
- Methodological Answer : Use stable isotope-labeled internal standards (e.g., d5-atorvastatin) for quantification. Fragment ion ratio criteria (e.g., ±30% tolerance vs. reference standards) confirm metabolite identity. Cross-validate results with nuclear magnetic resonance (NMR) for structural elucidation .
Experimental Design Challenges
Q. How to mitigate batch-to-batch variability in this compound’s polymorphic forms during formulation studies?
- Methodological Answer :
Implement process analytical technology (PAT) with inline Raman spectroscopy to monitor crystallization in real-time. Design of experiments (DoE) optimizes solvent composition (e.g., ethanol/water ratios) and cooling rates. Polymorph stability is assessed via accelerated aging (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
